molecular formula C14H10O3 B13715801 5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde

5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde

Cat. No.: B13715801
M. Wt: 226.23 g/mol
InChI Key: WUJBMWMNRLSJID-UHFFFAOYSA-N
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Description

5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde is an organic compound characterized by its unique structure, which includes a furan ring and a phenylprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde typically involves the condensation of furaldehyde with acetophenone derivatives under basic conditions. One common method is the Aldol condensation reaction, where the furaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal-organic frameworks (MOFs) can also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly for targeting specific molecular pathways in diseases like cancer.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile
  • 2-thioxothiazolidin-4-one derivatives
  • Quinazolinone derivatives

Comparison: Compared to these similar compounds, 5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde stands out due to its unique furan ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

5-(3-oxo-3-phenylprop-1-enyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJBMWMNRLSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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